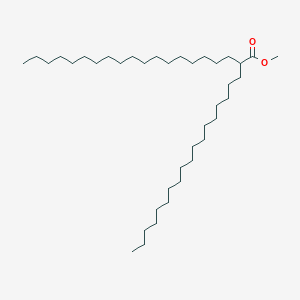

Methyl 2-octadecylicosanoate

Description

Methyl 2-octadecylicosanoate is a branched-chain fatty acid methyl ester (FAME) characterized by a methyl ester group attached to a long-chain carboxylic acid. Such esters are typically synthesized via esterification of carboxylic acids with methanol and are used in industrial applications, including surfactants, lubricants, and biodiesel precursors.

Properties

CAS No. |

507241-47-6 |

|---|---|

Molecular Formula |

C39H78O2 |

Molecular Weight |

579 g/mol |

IUPAC Name |

methyl 2-octadecylicosanoate |

InChI |

InChI=1S/C39H78O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(39(40)41-3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38H,4-37H2,1-3H3 |

InChI Key |

DFCUNSGBKXHRQH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)C(=O)OC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Methyl 2-octadecylicosanoate belongs to a broader class of methyl esters with varying chain lengths, branching, and functional groups. Key analogs identified from the evidence include:

Table 1: Structural Comparison of Methyl Esters

*Note: this compound is inferred from nomenclature; direct data are unavailable.

Key Observations:

- Chain Length and Branching: this compound has a significantly longer carbon chain (C40) compared to analogs like methyl palmitate (C16) or methyl 2-hydroxydocosanoate (C22). Its branched structure may reduce crystallinity and improve solubility in nonpolar solvents compared to linear esters .

- Functional Groups: Unlike methyl 2-hydroxydocosanoate (hydroxyl group at C2), this compound lacks polar substituents, making it more hydrophobic. Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) feature complex cyclic structures distinct from fatty acid esters .

Chromatographic and Spectroscopic Behavior

Chromatographic Retention :

- In gas chromatography (GC), retention times increase with chain length and branching. For example, methyl palmitate (C16) elutes earlier than methyl isostearate (C18 branched) . This compound’s extended chain and branching would likely result in a higher retention time compared to shorter-chain esters.

- Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) exhibit distinct retention profiles due to their rigid, cyclic structures .

Spectroscopic Properties :

- NMR/FTIR: Methyl esters typically show characteristic peaks for ester carbonyl (~1740 cm⁻¹ in FTIR) and methoxy groups (~3.6 ppm in ¹H NMR). Methyl 2-hydroxydocosanoate would display additional signals for the hydroxyl group (broad ~3400 cm⁻¹ in FTIR, δ 3.5–4.0 ppm in ¹H NMR) .

Physicochemical and Application Differences

Key Insights:

- Hydrophobicity: this compound’s long, branched chain enhances lipid solubility, making it suitable for lubricant formulations. In contrast, methyl 2-hydroxydocosanoate’s hydroxyl group improves compatibility with polar solvents .

- Biodiesel Relevance : Shorter-chain esters like methyl palmitate are preferred in biodiesel due to lower viscosity, whereas longer chains (e.g., C40) are less ideal .

- Biological Activity: Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) exhibit antimicrobial properties, unlike most fatty acid esters .

Q & A

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/LC₅₀ with 95% confidence intervals. For non-monotonic responses, use benchmark dose (BMD) modeling. Report effect sizes (Cohen’s d) and adjust for multiple comparisons (Bonferroni correction) .

Tables for Quick Reference

Table 1 : Key Analytical Techniques for this compound

| Technique | Application | Critical Parameters |

|---|---|---|

| GC-MS | Purity assessment, volatile impurities | Column type (e.g., DB-5), split ratio |

| ¹H/¹³C NMR | Structural elucidation | Solvent (CDCl₃), referencing (TMS) |

| HPLC-ELSD | Non-volatile impurity detection | Mobile phase (ACN:H₂O), flow rate |

Table 2 : Common Experimental Pitfalls and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.